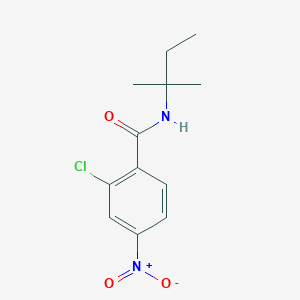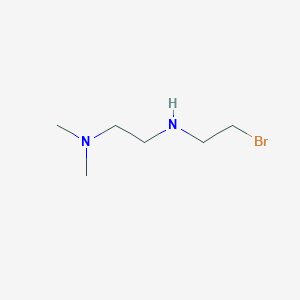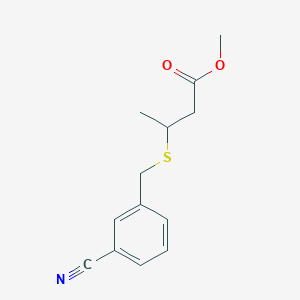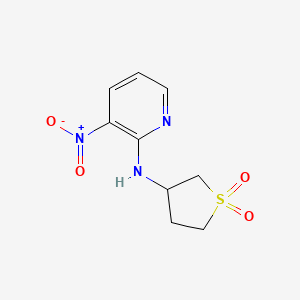
3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C9H11N3O4S and a molecular weight of 257.27 g/mol . This compound features a nitropyridine moiety attached to a tetrahydrothiophene ring, which is further oxidized to a sulfone. The presence of both nitro and sulfone groups makes this compound interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide involves multiple steps. One common method starts with the nitration of pyridine to form 3-nitropyridine . This intermediate is then reacted with tetrahydrothiophene under specific conditions to introduce the amino group. The final step involves the oxidation of the tetrahydrothiophene ring to form the sulfone group. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through its nitro and sulfone groups. These functional groups can participate in redox reactions, making the compound a potential candidate for studies involving oxidative stress and related pathways .
Comparison with Similar Compounds
- 3-Nitropyridine
- Tetrahydrothiophene 1,1-dioxide
- 3-((2-Nitropyridin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
Properties
Molecular Formula |
C9H11N3O4S |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H11N3O4S/c13-12(14)8-2-1-4-10-9(8)11-7-3-5-17(15,16)6-7/h1-2,4,7H,3,5-6H2,(H,10,11) |
InChI Key |
SEFIHJUTWNUZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


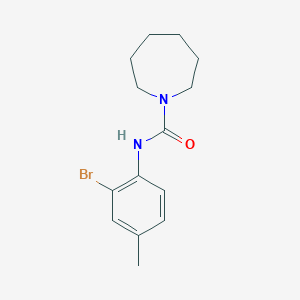
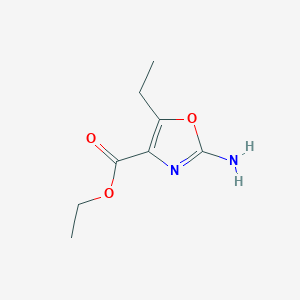
![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)

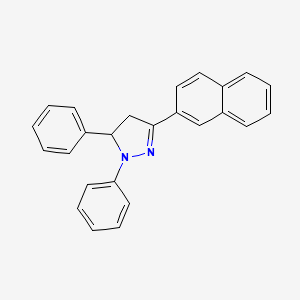
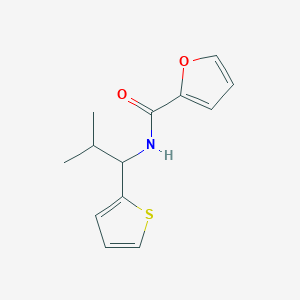
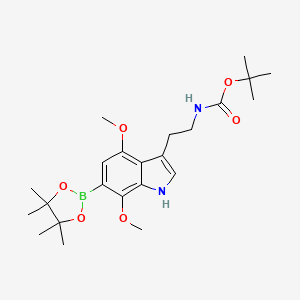
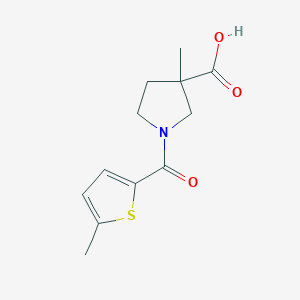
![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)
